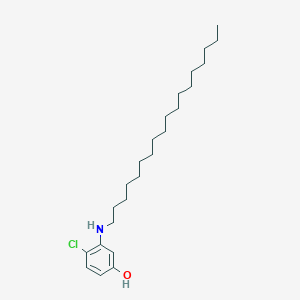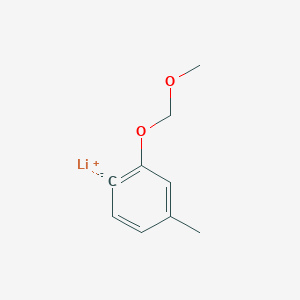
lithium;1-(methoxymethoxy)-3-methylbenzene-6-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;1-(methoxymethoxy)-3-methylbenzene-6-ide is an organolithium compound that features a lithium ion bonded to a benzene ring substituted with methoxymethoxy and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-(methoxymethoxy)-3-methylbenzene-6-ide typically involves the reaction of 1-(methoxymethoxy)-3-methylbenzene with a lithium reagent. One common method is the deprotonation of 1-(methoxymethoxy)-3-methylbenzene using n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes using larger reactors, maintaining strict control over reaction conditions, and employing purification techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;1-(methoxymethoxy)-3-methylbenzene-6-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or hydrocarbons.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Reagents such as oxygen, ozone, or peroxides can be used under controlled conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as alkyl halides, acyl chlorides, or carbon dioxide can be used in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or hydrocarbons, and substitution reactions can result in a variety of functionalized benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Lithium;1-(methoxymethoxy)-3-methylbenzene-6-ide has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Wirkmechanismus
The mechanism of action of lithium;1-(methoxymethoxy)-3-methylbenzene-6-ide involves the nucleophilic attack of the lithium-bound carbon on electrophilic centers. This nucleophilic behavior is facilitated by the electron-donating effects of the methoxymethoxy and methyl groups on the benzene ring. The compound can participate in various reaction pathways, depending on the nature of the electrophile and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium;1-methoxy-3-(methoxymethoxy)benzene-5-ide
- Lithium;1-(methoxymethoxy)-4-methylbenzene-6-ide
- Lithium;1-(methoxymethoxy)-2-methylbenzene-6-ide
Uniqueness
Lithium;1-(methoxymethoxy)-3-methylbenzene-6-ide is unique due to the specific positioning of the methoxymethoxy and methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positional specificity can lead to different reaction outcomes compared to its isomers or other similar compounds.
Eigenschaften
CAS-Nummer |
63063-81-0 |
|---|---|
Molekularformel |
C9H11LiO2 |
Molekulargewicht |
158.1 g/mol |
IUPAC-Name |
lithium;1-(methoxymethoxy)-3-methylbenzene-6-ide |
InChI |
InChI=1S/C9H11O2.Li/c1-8-4-3-5-9(6-8)11-7-10-2;/h3-4,6H,7H2,1-2H3;/q-1;+1 |
InChI-Schlüssel |
AZSSDASBUCVGIA-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC1=CC(=[C-]C=C1)OCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



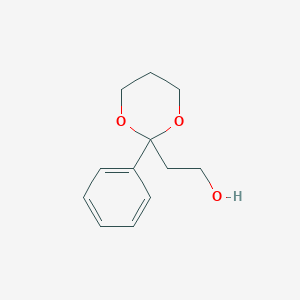


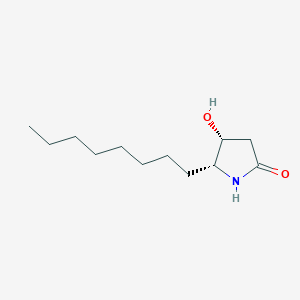
![Diethyl [ethoxy(furan-2-yl)methyl]phosphonate](/img/structure/B14508677.png)

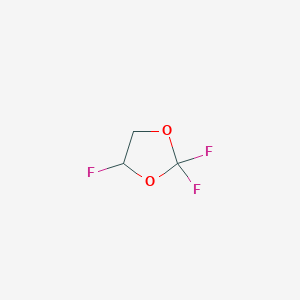
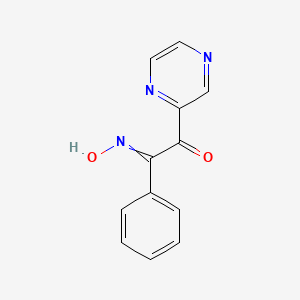
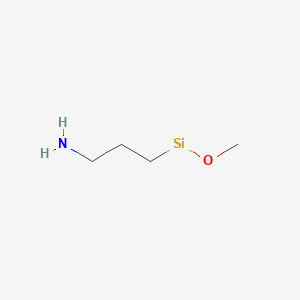
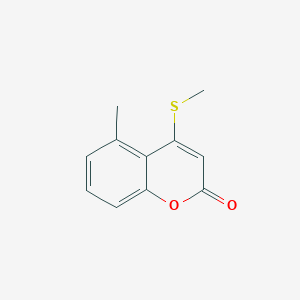
![2-[2-(3-Methylbutoxy)ethyl]cyclopentan-1-one](/img/structure/B14508719.png)
